Benzyl (methanesulfonyl)carbamate

Description

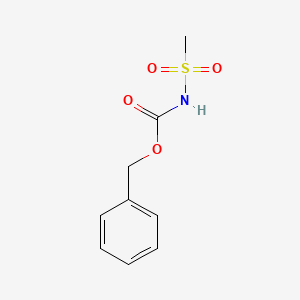

Benzyl (methanesulfonyl)carbamate is a carbamate derivative featuring a methanesulfonyl (-SO₂CH₃) substituent attached to the carbamate backbone. Carbamates are widely utilized in medicinal chemistry due to their stability, hydrolytic resistance compared to esters, and ability to act as prodrugs or enzyme inhibitors.

Properties

CAS No. |

90903-98-3 |

|---|---|

Molecular Formula |

C9H11NO4S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

benzyl N-methylsulfonylcarbamate |

InChI |

InChI=1S/C9H11NO4S/c1-15(12,13)10-9(11)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |

InChI Key |

REWRGJSWLNPCNT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

- Nucleophilic attack : Methanesulfonamide deprotonates in the presence of a base (e.g., triethylamine), forming a sulfonamide anion that attacks the carbonyl carbon of benzyl chloroformate.

- Chloride elimination : The intermediate collapses, releasing hydrochloric acid (HCl) and forming the carbamate bond.

The stoichiometric ratio of benzyl chloroformate to methanesulfonamide typically ranges from 1:1 to 1:1.2 to ensure complete conversion of the limiting reagent.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 0–5°C (initial) | Minimizes side reactions |

| Solvent | Dichloromethane | Enhances reagent solubility |

| Base | Triethylamine | Neutralizes HCl, drives equilibrium |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Under these conditions, yields exceeding 85% have been reported in analogous carbamoylation reactions.

Transcarbamation from Preformed Carbamates

An alternative route involves transcarbamation, where an existing carbamate undergoes alkoxy group exchange with methanesulfonamide. While less common for methanesulfonyl derivatives, this method shows promise for scale-up applications.

Substrate Selection and Catalysis

Starting materials such as benzyl methylcarbamate react with methanesulfonamide in the presence of:

- Catalyst : Potassium carbonate (K₂CO₃)

- Solvent : Polar aprotic media (e.g., dimethylformamide)

- Temperature : 80–100°C

The reaction equilibrium favors product formation due to the thermodynamic stability of the methanesulfonyl-carbamate bond.

Limitations and Side Reactions

Competitive pathways include:

- Hydrolysis : Water traces degrade benzyl chloroformate to benzyl alcohol

- Oligomerization : Excess methanesulfonamide may lead to dimeric byproducts

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically addresses these issues.

Sulfonylation of Primary Carbamates

A less explored but mechanistically distinct approach involves post-synthetic sulfonylation of benzyl carbamate derivatives. This two-step sequence offers modularity in introducing diverse sulfonyl groups.

Step 1: Carbamate Formation

Benzyl carbamate is synthesized via:

Step 2: Sulfonylation with Methanesulfonyl Chloride

The carbamate nitrogen undergoes electrophilic substitution:

- Deprotonation : Strong base (e.g., NaH) generates a carbamate anion

- Electrophilic attack : Methanesulfonyl chloride (CH₃SO₂Cl) reacts at nitrogen

- Work-up : Aqueous extraction removes residual reagents

This method achieves 70–75% overall yield but requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

For manufacturing, continuous flow reactors outperform batch systems in:

- Heat management : Exothermic reactions controlled via jacketed chambers

- Mixing efficiency : Microfluidic channels ensure reagent homogeneity

- Safety profile : Reduced inventory of hazardous intermediates

A representative pilot-scale setup employs:

Analytical Characterization

Critical quality control metrics include:

| Technique | Key Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | Retention time: 6.8 min | Purity ≥95% |

| ¹H NMR (CDCl₃) | δ 7.35–7.28 (m, 5H, Ar-H) | Integral ratios ±5% |

| IR (KBr) | 1745 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂) | Band position ±2 cm⁻¹ |

Emerging Methodologies

Recent advances in catalytic systems show potential for improving sustainability:

- Photoredox catalysis : Visible light-mediated reactions at ambient temperature

- Biocatalysis : Lipase-mediated carbamoylation in aqueous media

- Electrochemical synthesis : Anodic oxidation of sulfonamides

Preliminary studies report 60–65% yields under these conditions, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions: Benzyl (methanesulfonyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of benzyl carbamate and methanesulfonamide.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include benzyl carbamate, methanesulfonamide, and various substituted benzyl derivatives .

Scientific Research Applications

Benzyl (methanesulfonyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (methanesulfonyl)carbamate involves its interaction with specific molecular targets. For instance, as a protecting group, it forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The methanesulfonyl group can be selectively removed under acidic or basic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Benzyl carbamates with varied substituents exhibit distinct biological activities. Key examples include:

- Sulfonamide vs. Methanesulfonyl : Sulfonamide-based carbamates (e.g., 5k) show potent BChE inhibition (IC₅₀ = 4.33 µM) due to strong hydrogen bonding with the enzyme’s active site . Methanesulfonyl groups may exhibit similar electrophilic properties but could alter solubility or binding kinetics.

- Chloro and Methoxy Groups : Chlorophenyl derivatives (e.g., compound 28) achieve high selectivity for BChE, while methoxy groups enhance inhibitory activity through hydrophobic interactions .

Solubility and Stability

- Solubility : Benzyl carbamates with sulfonamide groups (e.g., 5k) exhibit moderate solubility in polar aprotic solvents like DMSO, which can deactivate condensation reactions . Methanesulfonyl derivatives may require optimized solvent systems (e.g., AcOH/water mixtures) to prevent precipitation.

- Stability : Carbamates with methanesulfonyl groups are likely resistant to hydrolysis under acidic conditions, similar to sulfonamide analogs .

Toxicity and Handling

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling Benzyl (methanesulfonyl)carbamate in laboratory settings?

- Methodological Answer : Strict adherence to personal protective equipment (PPE) is critical. Use impervious gloves, lab coats, and chemical safety goggles to prevent skin/eye contact. Ensure proper ventilation and access to emergency eyewash stations. Avoid electrostatic discharge and store the compound in sealed containers away from ignition sources . For waste disposal, segregate contaminated materials and collaborate with certified waste management services to prevent environmental release .

Q. What foundational steps are required to synthesize this compound?

- Methodological Answer : A typical synthesis involves reacting a brominated precursor (e.g., 7-bromo-7-(methylsulfonyl)heptyl derivatives) with benzyl carbamate under catalytic conditions. Column chromatography on silica gel followed by C-18 reverse-phase purification is recommended for isolating the product. Yields (~62%) can be optimized by controlling reaction time and temperature .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity, Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis, and mass spectrometry (MS) for molecular weight verification. Cross-reference spectral data with published standards (e.g., CAS registry numbers) to validate purity .

Advanced Research Questions

Q. How can catalytic enantioselective synthesis improve the yield of this compound derivatives?

- Methodological Answer : Utilize chiral catalysts (e.g., nickel or palladium complexes) to achieve stereoconvergence in alkyl electrophile arylations. For example, coupling tert-butylsulfonyl precursors with benzyl carbamate derivatives under controlled conditions (e.g., NaOH in dichloromethane/water) enhances enantiomeric excess. Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5 mol%) to reduce byproducts .

Q. What strategies resolve stability contradictions in benzyl carbamate derivatives under varying pH conditions?

- Methodological Answer : Stability testing should include accelerated degradation studies at pH 1–12 and temperatures up to 100°C. For example, benzyl carbamates are stable at pH 4–9 (RT) but hydrolyze rapidly under strongly acidic (pH <1) or alkaline (pH >12) conditions . Use buffered solutions to mimic physiological environments and employ HPLC to quantify degradation products. Adjust protective groups (e.g., tert-butyl carbamate) for pH-sensitive applications .

Q. How can researchers design benzyl carbamate analogs for targeted biological activity?

- Methodological Answer : Introduce functional groups (e.g., fluorophenyl or tetrazolyl moieties) to enhance binding affinity. For example, substituting the benzyl group with 3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl improves interactions with protease active sites . Computational modeling (e.g., molecular docking) and in vitro assays (e.g., HIV protease inhibition) validate design hypotheses .

Q. What analytical approaches address conflicting spectral data in benzyl carbamate derivatives?

- Methodological Answer : Combine high-resolution MS (HRMS) with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, distinguishing diastereomers in phosphonylated derivatives requires analyzing coupling constants in ¹H NMR and cross-peaks in NOESY spectra . Cross-validate with X-ray crystallography when crystalline samples are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.